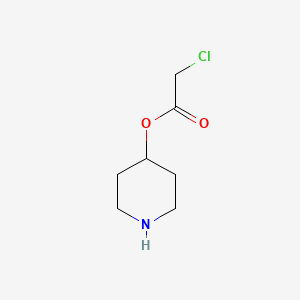
Piperidin-4-yl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-yl 2-chloroacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl 2-chloroacetate typically involves the esterification of piperidin-4-ol with chloroacetic acid. One method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane (CH2Cl2) at room temperature. The reaction mixture is stirred for several hours, followed by purification through flash chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidin-4-yl 2-chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield piperidin-4-ol and chloroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or methanol.
Major Products:
Substitution Reactions: New piperidine derivatives with various functional groups.
Hydrolysis: Piperidin-4-ol and chloroacetic acid.
Applications De Recherche Scientifique
Piperidin-4-yl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperidin-4-yl 2-chloroacetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. The chloroacetate moiety can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Piperidin-4-yl acetate: Similar structure but lacks the chloro group.
2-Chloroethyl piperidine-4-carboxylate: Contains a similar ester linkage but with a different alkyl group.
Uniqueness: Piperidin-4-yl 2-chloroacetate is unique due to the presence of both the piperidine ring and the chloroacetate moiety. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
piperidin-4-yl 2-chloroacetate |
InChI |
InChI=1S/C7H12ClNO2/c8-5-7(10)11-6-1-3-9-4-2-6/h6,9H,1-5H2 |
Clé InChI |
PXHPROFZNCXCGL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















